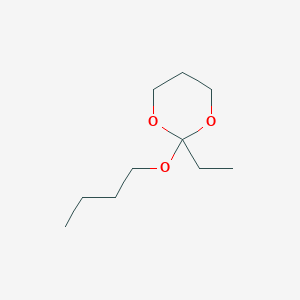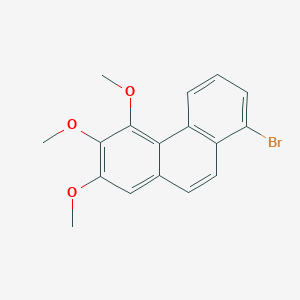![molecular formula C16H14N2O2 B14196529 (5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone CAS No. 858118-41-9](/img/structure/B14196529.png)
(5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone is a complex organic compound that features a pyrrolopyridine core and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolopyridine core, followed by the introduction of the hydroxyphenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its versatility makes it suitable for applications in fields such as materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of (5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives and hydroxyphenyl-containing molecules. Examples include:
- (5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone
- (5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-hydroxyphenyl)methanone
Uniqueness
What sets (5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
858118-41-9 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
(5-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-(3-hydroxyphenyl)methanone |
InChI |
InChI=1S/C16H14N2O2/c1-2-10-6-13-14(9-18-16(13)17-8-10)15(20)11-4-3-5-12(19)7-11/h3-9,19H,2H2,1H3,(H,17,18) |
Clé InChI |
LYTHBRKXTXNIBR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(NC=C2C(=O)C3=CC(=CC=C3)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 4'-cyano[1,1'-biphenyl]-2,4-dicarboxylate](/img/structure/B14196449.png)
![L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine](/img/structure/B14196450.png)

![Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14196471.png)
![4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B14196477.png)
![3-Methoxy-5-[(naphthalen-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14196480.png)



![2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene](/img/structure/B14196508.png)



![4-[3-(Methylamino)pyrrolidin-1-yl]-6-(thiophen-2-yl)pyrimidin-2-amine](/img/structure/B14196527.png)
